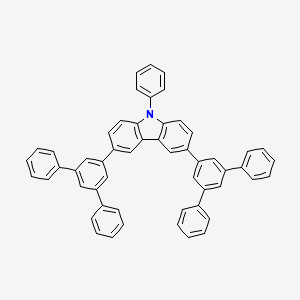
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.
Functionalization: Introduction of phenyl and diphenylphenyl groups through Friedel-Crafts alkylation or Suzuki coupling reactions.
Industrial Production Methods
Industrial production may involve scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: Carbazole derivatives can undergo oxidation to form carbazole-3,6-diones.
Reduction: Reduction reactions can convert carbazoles to tetrahydrocarbazoles.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Carbazole-3,6-diones.
Reduction: Tetrahydrocarbazoles.
Substitution: Halogenated carbazoles or other substituted derivatives.
科学的研究の応用
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole and its derivatives have applications in various fields:
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for their pharmacological properties.
Industry: Employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action for compounds like 9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole depends on their specific application:
In Electronics: Acts as a charge transport material in OLEDs.
In Medicine: May interact with biological targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 9-Phenylcarbazole
- 3,6-Diphenylcarbazole
- 9H-Carbazole
Comparison
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. Compared to simpler carbazoles, it may offer enhanced performance in electronic applications or different biological activities.
生物活性
9-Phenyl-3,6-bis(3,5-diphenylphenyl)-9H-carbazole (CzTP) is a synthetic organic compound that belongs to the carbazole family. Carbazoles are recognized for their diverse applications in organic electronics and pharmaceuticals due to their unique electronic properties and biological activities. This article explores the biological activity of CzTP, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C54H37N
- Molecular Weight : 699.88 g/mol
- CAS Number : 1201649-79-7
- Structure : CzTP features a central carbazole core with phenyl and diphenyl substituents that enhance its electronic properties.
The biological activity of CzTP is primarily attributed to its interactions at the molecular level with various biological targets. These interactions can modulate enzyme activities or receptor functions, leading to potential therapeutic effects. The compound's structure allows it to participate in intramolecular charge transfer (ICT), which is crucial for its photophysical properties and may also influence its biological behavior.
Pharmacological Properties
Research indicates that CzTP exhibits several pharmacological properties:
- Antioxidant Activity : CzTP has been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in preventing cellular damage in various diseases.
- Anticancer Potential : Preliminary studies suggest that CzTP may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
- Neuroprotective Effects : Some studies have indicated that CzTP could have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal apoptosis.
Case Studies and Experimental Data
Several studies have investigated the biological activity of CzTP:
- Study on Antioxidant Activity : In vitro assays demonstrated that CzTP effectively scavenged free radicals, showing a significant reduction in oxidative stress markers in treated cells compared to controls .
- Anticancer Activity Assessment : A study involving human breast cancer cell lines revealed that CzTP treatment resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations . The study highlighted the compound's ability to induce apoptosis through caspase activation.
- Neuroprotective Mechanisms : Research on neuronal cell cultures exposed to neurotoxic agents showed that CzTP significantly reduced cell death and maintained mitochondrial integrity, suggesting its potential as a therapeutic agent for neuroprotection .
Comparative Analysis
| Compound Name | Molecular Weight | Antioxidant Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|---|
| This compound | 699.88 g/mol | Yes | Yes | Yes |
| 9-Phenylcarbazole | 269.34 g/mol | Moderate | Moderate | No |
| 3,6-Diphenylcarbazole | 307.35 g/mol | Low | Low | No |
特性
IUPAC Name |
3,6-bis(3,5-diphenylphenyl)-9-phenylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H37N/c1-6-16-38(17-7-1)44-30-45(39-18-8-2-9-19-39)33-48(32-44)42-26-28-53-51(36-42)52-37-43(27-29-54(52)55(53)50-24-14-5-15-25-50)49-34-46(40-20-10-3-11-21-40)31-47(35-49)41-22-12-4-13-23-41/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSOUPRKHXZPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H37N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













